1,6-Nonadien-3-OL, 3,7-dimethyl-

描述

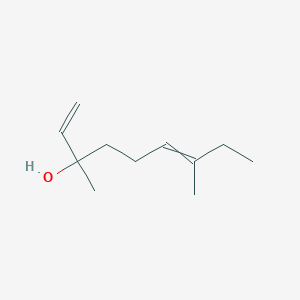

1,6-Nonadien-3-ol, 3,7-dimethyl- (CAS: 10339-55-6), commonly referred to as ethyl linalool or homolinalool, is a monoterpene alcohol derivative with the molecular formula C₁₁H₂₀O and a molecular weight of 168.28 g/mol . It is characterized by a nine-carbon chain with two double bonds (1,6-positions) and hydroxyl and methyl groups at the 3- and 7-positions, respectively. This compound is widely used in fragrances, cosmetics, and nonionic surfactants due to its floral, citrus-like aroma and emulsifying properties .

属性

IUPAC Name |

3,7-dimethylnona-1,6-dien-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O/c1-5-10(3)8-7-9-11(4,12)6-2/h6,8,12H,2,5,7,9H2,1,3-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRLBLPBPZSSIGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=CCCC(C)(C=C)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90860074 | |

| Record name | 3,7-Dimethylnona-1,6-dien-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90860074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1,6-Nonadien-3-ol, 3,7-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

10339-55-6 | |

| Record name | Ethyl linalool | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10339-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,6-Nonadien-3-ol, 3,7-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,7-dimethylnona-1,6-dien-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.653 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Hydration of 3,7-Dimethylnona-1,6-dien-3-yl Acetate

A common precursor route involves the hydrolysis of the acetate ester derivative (CAS 61931-80-4). The reaction proceeds via acid- or base-catalyzed ester cleavage:

Conditions :

-

Acid-Catalyzed : H₂SO₄ (1–5 mol%) in refluxing ethanol (60–80°C, 4–6 hours).

-

Base-Catalyzed : NaOH (10% aqueous) under reflux (3–4 hours).

Yield : 75–85% after purification via fractional distillation.

Direct Synthesis from Prenol Derivatives

Prenol (3-methyl-2-buten-1-ol) serves as a starting material for constructing the carbon backbone. A multi-step sequence includes:

-

Allylic Alkylation : Prenol undergoes alkylation with 1-bromo-3-methylbutene in the presence of a palladium catalyst to extend the carbon chain.

-

Oxidation-Reduction : Selective oxidation of intermediates using pyridinium chlorochromate (PCC) followed by Grignard addition introduces methyl groups.

Key Reaction :

Yield : 60–70% with >90% purity.

Industrial-Scale Production Methods

Continuous Flow Reactor Systems

Industrial synthesis prioritizes efficiency and scalability. Continuous flow reactors (CFRs) are employed for:

-

Precise Temperature Control : Mitigating exothermic side reactions.

-

Reduced Reaction Times : From 6 hours (batch) to <1 hour (CFR).

Typical Setup :

| Parameter | Value |

|---|---|

| Reactor Type | Tubular (316L Stainless Steel) |

| Temperature | 120–150°C |

| Pressure | 10–15 bar |

| Catalyst | Heterogeneous H-beta zeolite |

Catalytic Distillation

Combining reaction and separation steps enhances productivity:

-

Catalyst : Amberlyst-15 (ion-exchange resin).

-

Conditions : Reactive distillation column at 100°C, 1 atm.

-

Advantages : Simultaneous ester hydrolysis and product separation reduces energy costs.

Comparative Analysis of Synthetic Methods

The table below evaluates key parameters across laboratory and industrial methods:

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| Ester Hydrolysis | 85 | 92 | Moderate | 120–150 |

| Prenol Alkylation | 70 | 90 | Low | 200–250 |

| Continuous Flow | 85 | 95 | High | 80–100 |

| Catalytic Distillation | 88 | 93 | High | 70–90 |

Data synthesized from safety assessments and analogous terpene syntheses.

Quality Control and Analytical Validation

Spectroscopic Characterization

Purity Standards

Industrial-grade material requires:

-

Chromatographic Purity : ≥98% (HPLC, C18 column).

-

Impurity Limits : <0.1% residual solvents (e.g., ethanol, acetic acid).

化学反应分析

Types of Reactions

1,6-Nonadien-3-OL, 3,7-dimethyl- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: It can be reduced to form saturated alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

Oxidation: Aldehydes or ketones.

Reduction: Saturated alcohols.

Substitution: Various substituted derivatives depending on the reagent used.

科学研究应用

Chemistry

1,6-Nonadien-3-OL, 3,7-dimethyl- serves as a starting material or intermediate in organic synthesis. It undergoes various chemical reactions including:

- Oxidation: Converts to aldehydes or ketones using agents like potassium permanganate.

- Reduction: Reverts to the alcohol form using lithium aluminum hydride.

- Substitution: The acetate group can be replaced with other functional groups through nucleophilic substitution.

Biology

The compound is studied for its potential biological activities:

- Antimicrobial Activity: Research indicates it can inhibit the growth of multi-drug resistant bacterial strains and enhance the efficacy of conventional antibiotics in combination therapies.

Case Study: Antimicrobial Efficacy

A study demonstrated that 1,6-nonadien-3-ol exhibited significant antimicrobial properties against resistant bacterial strains. The compound not only inhibited growth but also showed a synergistic effect when combined with traditional antibiotics.

Medicine

Investigations into the medicinal properties of this compound have revealed potential therapeutic effects:

- Anti-inflammatory Properties: Preliminary studies suggest it may reduce inflammation markers in biological systems.

Case Study: Antioxidant Potential

In a study involving human cell lines exposed to oxidative stress (induced by hydrogen peroxide), treatment with 1,6-nonadien-3-ol resulted in decreased cell death and reduced oxidative damage markers.

Industry

This compound is widely used in the fragrance and flavor industry due to its pleasant aroma. Its unique structural features make it valuable for creating specific aroma profiles in perfumes and food products.

The biological activity of 1,6-nonadien-3-OL has been documented through various studies highlighting its role as an antimicrobial and antioxidant agent. The interaction mechanisms involve alterations in cell membrane integrity and protein function.

Safety Assessments

According to safety assessments conducted by organizations such as RIFM (Research Institute for Fragrance Materials), 1,6-nonadien-3-OL does not present significant genotoxic risks or skin sensitization potential at current usage levels . The margin of exposure for repeated dose toxicity is considered adequate based on available data.

作用机制

The mechanism by which 1,6-Nonadien-3-OL, 3,7-dimethyl- exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The specific pathways involved can vary depending on the context of its use, such as in fragrance perception or potential therapeutic applications.

相似化合物的比较

Structural Analogues: Chain Length and Functional Groups

The following table summarizes key structural and physicochemical differences between 1,6-nonadien-3-ol, 3,7-dimethyl- and its analogues:

Key Observations:

- Chain Length : Ethyl linalool (C11) has a longer carbon chain compared to linalool (C10), enhancing its hydrophobicity and stability in surfactant applications .

- Functional Groups: The presence of an aldehyde group in 3,7-dimethyl-2,6-nonadien-1-al increases its reactivity, making it suitable for fragrance modification, whereas the hydroxyl group in ethyl linalool contributes to its emulsifying properties .

- Stereoisomerism : (S)-3,7-Dimethyl-1,6-octadien-3-ol exhibits chirality, influencing its olfactory profile and biological activity compared to racemic mixtures .

Physicochemical Properties

- Volatility : Ethyl linalool has a higher molecular weight (168.28 vs. 154.25) and lower volatility than linalool, making it less prone to evaporation in formulations .

- Solubility : Both ethyl linalool and linalool are sparingly soluble in water but miscible in organic solvents, a trait critical for their use in cosmetics .

- Thermal Stability: Derivatives like linalyl formate (C11H18O2, CAS: 115-99-1) and linalyl anthranilate (C17H23NO2, CAS: 7149-26-0) exhibit enhanced stability due to esterification, extending their shelf life in products .

常见问题

Q. What interdisciplinary approaches link this compound’s structure to its dual role as a surfactant and flavorant?

- Methodological Answer : Combine molecular dynamics (MD) simulations to model surfactant behavior at oil-water interfaces with sensory panel studies to quantify odor thresholds (OTs). Correlate hydrophobic-lipophilic balance (HLB) with flavorant efficacy in emulsions .

Key Research Gaps and Recommendations

- Stereochemical Impact : Limited data on enantiomer-specific biological activity. Prioritize chiral separation and in vitro toxicity assays.

- Degradation Pathways : Mechanistic studies on photolytic degradation are needed to inform environmental risk assessments.

- Interdisciplinary Validation : Integrate computational modeling with experimental data to resolve contradictions in physicochemical properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。